molecular formula C9H5ClFNO B3381745 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile CAS No. 267880-83-1

3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile

Cat. No. B3381745
CAS RN: 267880-83-1
M. Wt: 197.59 g/mol
InChI Key: WKLDNFFONJZRBF-UHFFFAOYSA-N
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Description

The compound “4-Chloro-2-fluorophenylboronic acid” is a laboratory chemical . It has a molecular weight of 174.37 and its empirical formula is C6H5BClFO2 .


Molecular Structure Analysis

The molecular structure of a related compound, “(4-Chloro-2-fluorophenyl)methanol”, has a molecular formula of C7H6ClFO and an average mass of 160.573 Da . Another related compound, “4-Chloro-2-fluorophenyl isocyanate”, has a molecular formula of C7H3ClFNO and an average mass of 171.556 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-4-fluorophenyl isocyanate” include a refractive index of n20/D 1.541 (lit.), a boiling point of 44 °C/17 mmHg (lit.), and a density of 1.377 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Antioxidant Activity

  • Synthesis of Thiazolidin-4-one Derivatives : 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile has been used in the synthesis of thiazolidin-4-one derivatives. These derivatives showed promising antioxidant activities, highlighting the compound's role in the creation of potentially beneficial chemical entities (El Nezhawy et al., 2009).

Oxidative Cyclization Studies

  • Manganese(III) Acetate Mediated Cyclizations : The compound has been involved in studies examining oxidative cyclizations mediated by manganese(III) acetate. These studies are significant in the field of organic chemistry for synthesizing complex molecular structures (Yılmaz et al., 2008).

Quantum Chemical Studies

  • Molecular Geometry and Chemical Reactivity Analysis : The compound has been utilized in quantum chemical studies to analyze molecular geometry and chemical reactivity. This includes research on compounds like 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, providing insights into their physical and chemical properties (Satheeshkumar et al., 2017).

Synthesis of Novel Organic Compounds

  • Synthesis of Novel Polysubstituted Thiopene and 1,3,4-Thiadiazole Derivatives : The compound has been used in the synthesis of novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives. These compounds could potentially have important applications in various fields of chemistry and pharmacology (Farag et al., 1997).

Antibacterial and Antioxidant Activity Studies

  • Antibacterial and Antioxidant Activity : Studies have been conducted on derivatives of 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile to evaluate their antibacterial and antioxidant properties. Such studies are crucial in the search for new compounds with potential therapeutic applications (Arutyunyan et al., 2012).

Safety and Hazards

The safety data sheet for “4-Chloro-2-fluorophenylboronic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The safety data sheet for “3-Chloro-4-fluorophenyl isocyanate” also indicates similar hazards .

Mechanism of Action

Target of Action

Similar compounds such as 4-chloro-2-fluorophenyl isocyanate are used as building blocks in chemical synthesis, suggesting that the compound may interact with a variety of biological targets.

Mode of Action

It’s worth noting that isocyanates like 4-chloro-2-fluorophenyl isocyanate can react with a variety of nucleophiles, including water, alcohols, and amines, leading to a range of potential interactions with biological targets.

properties

IUPAC Name

3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLDNFFONJZRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrile

Synthesis routes and methods

Procedure details

A 1.6 M hexane solution of n-butyllithium (39.8 mL, 63.6 mmol) was added to a solution of diisopropylamine (9.45 mL, 66.3 mmol) in THF (100 mL) at −78° C. over 10 min. The resultant solution was stirred at 0° C. for 30 min and cooled to −78° C. Acetonitrile (3.32 mL, 63.6 mmol) dropwise. The mixture was stirred at −78° C. for 30 min and then added a solution of 4-chloro-2-fluorobenzoate (5.00 g, 26.5 mmol) in THF (5 mL) at −78° C. dropwise. After stirring for 1 h at −78° C., the reaction mixture was quenched with brine (20 mL), warmed to room temperature and adjusted to pH 1-2 with 1N aqueous HCl. Following addition of ethyl acetate (400 mL), the mixture was washed with water (40 mL), brine (40 mL), dried (MgSO4) and concentrated to provide 3-(4-chloro-2-fluorophenyl)-3-oxopropanenitrile as tan solid (5.10 g, 97%). MS (ES+) m/z: 198 (M+H).
[Compound]
Name
resultant solution
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3.32 mL
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5 g
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5 mL
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39.8 mL
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9.45 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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